REACTION_CXSMILES
|
N#N.[Br:3][C:4]1[CH:5]=[C:6]([C:10](=[O:12])[CH3:11])[CH:7]=[CH:8][CH:9]=1.COC(OC)OC.[CH2:20](O)[CH2:21][OH:22]>>[Br:3][C:4]1[CH:5]=[C:6]([C:10]2([CH3:11])[O:22][CH2:21][CH2:20][O:12]2)[CH:7]=[CH:8][CH:9]=1
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N#N
|
Name
|
|
Quantity
|
4.67 mL
|
Type
|
reactant
|
Smiles
|
BrC=1C=C(C=CC1)C(C)=O
|
Name
|
|
Quantity
|
7.58 mL
|
Type
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reactant
|
Smiles
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COC(OC)OC
|
Name
|
|
Quantity
|
36.4 mL
|
Type
|
reactant
|
Smiles
|
C(CO)O
|
Name
|
LiBF4
|
Quantity
|
648 mg
|
Type
|
reactant
|
Smiles
|
|
Control Type
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UNSPECIFIED
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Setpoint
|
95 °C
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
The reaction mixture was cooled to rt
|
Type
|
CUSTOM
|
Details
|
partitioned between ether (100 mL) and sat. aq. Na2CO3 (25 mL)
|
Type
|
CUSTOM
|
Details
|
The layers were separated
|
Type
|
EXTRACTION
|
Details
|
the aq. layer extracted twice with ether (50 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
extracts were dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the solvent was removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
Purification of the residue by FC (9:1 hept-EA)
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C(C=CC1)C1(OCCO1)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |